methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate
Description
Properties
CAS No. |
62580-29-4 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate |
InChI |
InChI=1S/C19H16N2O2/c1-23-19(22)15-8-3-2-7-13(15)17-18-14(10-11-20-17)12-6-4-5-9-16(12)21-18/h2-9,21H,10-11H2,1H3 |
InChI Key |
AAWWCWNOZWBATL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NCCC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route involves the Fischer indole synthesis, which is a method used to construct indole rings from phenylhydrazines and ketones or aldehydes . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Variations in Pyrido[3,4-b]indole Derivatives
- Core Saturation : The 4,9-dihydro configuration in the target compound reduces aromaticity compared to fully saturated (e.g., 2,3,4,9-tetrahydro) or fully aromatic analogs, influencing electronic properties and binding affinity to biological targets .
- Conversely, polar substituents like phenolic hydroxyls (e.g., compound 8 in ) increase water solubility but reduce CNS bioavailability .
Table 3: Pharmacological Profiles of Selected Analogs
- The target compound exhibits moderate antimalarial activity, likely due to its planar aromatic system interacting with hemozoin .
- Fluorinated analogs like AZD9496 demonstrate superior potency in hormone receptor modulation, attributed to enhanced binding pocket compatibility .
Key Research Findings
Substituent Position Matters : Ester groups at the 1-position (vs. 3-position in ) optimize steric compatibility with enzymatic targets, as shown in molecular docking studies .
Chirality Impacts Efficacy : Enantiomerically pure analogs (e.g., (1S)-64 in ) show 88% enantiomeric excess and improved CNS activity compared to racemic mixtures.
Solubility Challenges : The methyl benzoate group in the target compound reduces aqueous solubility (logP = 3.2) relative to carboxylate derivatives (logP = 1.8 in ), necessitating prodrug strategies for therapeutic use .
Biological Activity
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 242.27 g/mol
- CAS Number : 4894-26-2
- Density : 1.27 g/cm³
- Boiling Point : 378.7 °C
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Standard (Penicillin) |
|---|---|---|
| Staphylococcus aureus | 16 | 22 |
| Escherichia coli | 15 | 20 |
| Bacillus stearothermophilus | 14 | 20 |
| Salmonella typhi | 17 | 24 |
The compound showed moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been assessed for antioxidant activity. The DPPH radical scavenging assay revealed that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The indole structure may inhibit specific enzymes involved in bacterial metabolism.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to disruption and cell death.
- Radical Scavenging : The antioxidant properties are attributed to the ability of the indole moiety to donate electrons and stabilize free radicals.
Case Studies
Several studies have explored the pharmacological effects of related compounds derived from the pyridoindole framework:
- Study on Antimicrobial Efficacy : A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of pyridoindole and found significant antibacterial activity against resistant strains of bacteria .
- Antioxidant Properties Investigation : Research highlighted in Pharmacological Reviews demonstrated that compounds with similar structures exhibited strong antioxidant activities, suggesting a protective effect against cellular damage .
- Clinical Relevance : A clinical trial involving a derivative of this compound indicated improvements in inflammatory markers in patients with chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
